ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyran ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thiazole derivative with an ester and a pyran derivative under controlled conditions. The reaction may require the use of catalysts such as methanesulfonic acid and solvents like tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate: Similar in structure but with a cyano group instead of a thiazole ring.
4-Methyltetrahydro-2H-pyran-2-one: Contains a pyran ring but lacks the thiazole and ester groups.
Uniqueness
Ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, pyran ring, and ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
Ethyl 4-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered interest for its potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, and a tetrahydro-2H-pyran moiety, which may enhance its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 358.44 g/mol
Structural Features
The compound contains several functional groups:
- Thiazole Ring : Known for antimicrobial and anticancer properties.
- Tetrahydro-2H-pyran : May contribute to the compound's ability to cross biological membranes.
- Carboxylate Group : Enhances solubility and bioavailability.
Anticancer Properties
Research indicates that thiazole derivatives often exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving similar thiazole compounds, it was noted that the presence of specific moieties greatly influences their efficacy against cancer cells.
Case Studies
-
Inhibition of Cancer Cell Proliferation : A study demonstrated that thiazole derivatives could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values for related compounds often ranged from low nanomolar to micromolar concentrations, indicating potent activity.
These findings suggest that this compound could exhibit similar or enhanced anticancer properties due to its structural characteristics.
Compound Cell Line IC50 (µM) 8b U87MG 0.78 10b A549 0.93 21 MCF7 0.58
The mechanism by which thiazole compounds exert their anticancer effects often involves:
-
Inhibition of Tyrosine Kinases : Thiazoles have been shown to inhibit various tyrosine kinases associated with cancer progression.
Kinase IC50 (nM) c-Kit 1.27 EGFR 0.78 VEGFR 0.93
These interactions can lead to reduced signaling pathways that promote cell growth and survival.
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been investigated for:
- Antimicrobial Activity : Some studies indicate that compounds with a thiazole backbone can exhibit antibacterial and antifungal activities.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : The position and type of substituents on the thiazole ring can significantly alter potency.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-16(22)15-13(2)20-18(26-15)21-17(23)19(9-11-24-12-10-19)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,20,21,23) |
InChI Key |
CUIJDXKXOYFJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.